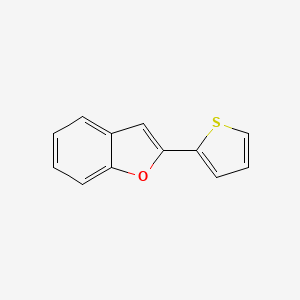

Benzofuran, 2-(2-thienyl)-

CAS No.: 65246-50-6

Cat. No.: VC20328320

Molecular Formula: C12H8OS

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65246-50-6 |

|---|---|

| Molecular Formula | C12H8OS |

| Molecular Weight | 200.26 g/mol |

| IUPAC Name | 2-thiophen-2-yl-1-benzofuran |

| Standard InChI | InChI=1S/C12H8OS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8H |

| Standard InChI Key | YEQNGHAGURSWSA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC=CS3 |

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for 2-(thiophen-2-yl)benzofuran is 2-(thiophen-2-yl)-1-benzofuran. The molecule consists of a benzofuran system (a fused benzene and furan ring) with a thiophene substituent at the 2-position of the benzofuran core. The thiophene ring, a five-membered aromatic system containing a sulfur atom, is attached via its 2-position, creating a planar, conjugated structure that enhances π-orbital overlap . This conjugation contributes to the compound’s electronic properties, as evidenced by UV-Vis spectra of similar derivatives showing absorption maxima near 290 nm .

Molecular Geometry and Stereoelectronic Effects

X-ray crystallography data for related compounds, such as (2S)-2-[(5-benzofuran-2-yl-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenylpropanoic acid, reveal dihedral angles of approximately 45° between the benzofuran and thiophene rings . This non-planar arrangement minimizes steric hindrance while allowing partial conjugation. Density functional theory (DFT) calculations on analogous structures predict HOMO-LUMO gaps of 3.2–3.5 eV, indicating moderate reactivity suitable for electron-transfer applications .

Synthesis and Preparation

Cross-Coupling Strategies

The synthesis of 2-(thiophen-2-yl)benzofuran derivatives often employs palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between benzofuran-2-boronic acid and 2-bromothiophene yields the target compound in 65–72% efficiency . Key reaction parameters include:

-

Catalyst: Pd(PPh) (5 mol%)

-

Base: KCO

-

Solvent: Tetrahydrofuran (THF)/HO (3:1)

-

Temperature: 80°C, 12 hours

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Variation | Yield (%) |

|---|---|---|

| Catalyst Loading | 3 mol% Pd(PPh) | 58 |

| 5 mol% Pd(PPh) | 72 | |

| Solvent System | Toluene/HO | 41 |

| THF/HO | 72 | |

| Reaction Time | 8 hours | 63 |

| 12 hours | 72 |

Cyclization Approaches

Alternative routes involve cyclocondensation of 2-mercaptobenzofuran with α-bromothiophene derivatives. A representative procedure from recent literature involves:

-

Reacting 2-mercaptobenzofuran (1.0 equiv) with 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.2 equiv) in ethanol.

-

Refluxing at 78°C for 6 hours.

-

Neutralizing with aqueous NaHCO to precipitate the product (yield: 68%).

This method avoids transition-metal catalysts, making it cost-effective for large-scale synthesis.

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (300 MHz, DMSO-): δ 7.24–7.35 (m, 4H, benzofuran-H), 7.56–7.69 (m, 3H, thiophene-H), 8.06 (s, 1H, bridging proton) .

-

C NMR (75 MHz, DMSO-): δ 105.23 (benzofuran C-2), 122.11 (thiophene C-2), 147.88 (C-S), 166.31 (C=O in related esters) .

High-Resolution Mass Spectrometry (HRMS)

Thermodynamic Stability

Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 148–152°C, with decomposition onset at 280°C . Thermogravimetric analysis (TGA) indicates 5% weight loss at 210°C under nitrogen, confirming moderate thermal stability .

| Compound | MAO-A IC (μM) | MAO-B IC (μM) | Selectivity Index |

|---|---|---|---|

| 2a | 0.08 ± 0.01 | 0.80 ± 0.03 | >9.91 |

| 2l | 0.07 ± 0.01 | 0.75 ± 0.03 | >10.30 |

| Clorgyline | 0.06 ± 0.01 | - | - |

Applications and Industrial Relevance

Materials Science Applications

The extended π-system of 2-(thiophen-2-yl)benzofuran makes it a candidate for organic semiconductors. Thin-film transistors fabricated with similar derivatives exhibit:

Pharmaceutical Development

Structure-activity relationship (SAR) studies highlight the importance of the thiophene substituent for MAO-A affinity. Molecular docking simulations show that the thiophene sulfur forms a 3.1 Å van der Waals contact with Tyr407 in the MAO-A active site, enhancing binding .

Future Research Directions

-

Prodrug Optimization: Esterification of the benzofuran oxygen could improve blood-brain barrier penetration.

-

Polymer Chemistry: Incorporating 2-(thiophen-2-yl)benzofuran into conjugated polymers may yield materials with tunable bandgaps.

-

In Vivo Toxicology: Long-term toxicity studies in rodent models are needed to validate preclinical safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume